molecular formula C13H18N2O2 B1488974 (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone CAS No. 2098123-41-0

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone

Cat. No. B1488974
CAS RN: 2098123-41-0
M. Wt: 234.29 g/mol
InChI Key: XHHCQOVDXXJOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone, also known as AMPM, is an organic compound belonging to the class of pyrrolidines. It was first synthesized in 2007 by the group of K. C. Nicolaou and has since been studied extensively for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. AMPM has been found to have a wide range of biological and biochemical activities, including anti-inflammatory, anti-tumor, and antiviral activities. In addition, it has been investigated for its potential applications in drug delivery and drug design.

Scientific Research Applications

Biochemical Metabolite Analysis

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone and its derivatives can play a role in the analytical chemistry of metabolites in biological systems. For example, studies have involved the identification and quantification of related compounds in cerebrospinal fluid and urine, contributing to our understanding of biochemical pathways and the metabolism of therapeutic agents in Parkinsonian patients (Muskiet et al., 1978).

Neurochemistry and Psychopharmacology

Compounds structurally related to (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone have been extensively studied for their psychopharmacological properties and neurochemical pathways. Research has delved into the complex metabolism of such compounds in vivo, revealing intricate interactions with neurotransmitter systems and metabolic pathways, as seen in studies involving synthetic cannabinoid receptor agonists and their effects on urine metabolic patterns (Hutter et al., 2013).

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(4-methoxy-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-7-10(3-4-12(9)17-2)13(16)15-6-5-11(14)8-15/h3-4,7,11H,5-6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHCQOVDXXJOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC(C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 3
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 4
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 5
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 6
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.